molecular formula C15H24N2O2 B1385161 Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate CAS No. 1040688-20-7

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Cat. No.: B1385161
CAS No.: 1040688-20-7
M. Wt: 264.36 g/mol
InChI Key: MPWWEJJJWDRPDO-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (CAS 1040688-20-7) is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . This structure features a diethylamino group attached to a benzyl ring, a configuration often associated with interesting optical and electronic properties, making it a valuable intermediate in organic synthesis and materials science research. While specific biological data for this compound is not widely published, its molecular architecture suggests potential as a key precursor in the development of fluorescent tags, sensors, or other functional materials that leverage the electron-donating characteristics of the diethylaniline moiety . Researchers may also explore its utility in pharmaceutical chemistry as a building block for novel active molecules. This product is provided with a guaranteed high level of purity to ensure consistency and reliability in experimental results. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-17(5-2)14-8-6-13(7-9-14)12-16-11-10-15(18)19-3/h6-9,16H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWWEJJJWDRPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Methodologies for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, orthogonally functionalized building blocks. Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (CAS: 1040688-20-7) serves as a highly modular intermediate[1]. Featuring an electron-rich aromatic system, a reactive secondary amine, and a protected carboxylate, this scaffold is frequently utilized in the development of targeted therapeutics, including PROTAC linkers and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its chemical properties, structural modularity, and a self-validating synthetic protocol grounded in physical organic chemistry principles.

Structural Architecture and Modularity

The utility of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate stems from its tripartite structural design, which allows for orthogonal functionalization without the need for complex protecting group strategies.

  • The Diethylamino-Aryl Core: The para-diethylamino group acts as a strong electron-donating moiety, increasing the electron density of the aromatic ring. In medicinal chemistry, this lipophilic core is often leveraged to occupy hydrophobic pockets within target proteins, such as G-protein coupled receptors (GPCRs).

  • The Secondary Amine Linker: Positioned between the benzyl and propanoate groups, this secondary amine is the primary site for diversification. It readily undergoes amidation, urea formation, or further reductive amination to yield tertiary amines.

  • The Methyl Ester Terminus: The methyl propanoate acts as a masked carboxylic acid. It remains stable during base-catalyzed or reductive transformations at the amine but can be readily saponified (using LiOH or NaOH) to expose the free acid for subsequent peptide coupling.

StructuralModularity Core Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate N_alk Secondary Amine (Functionalization Site) Core->N_alk Ester Methyl Ester (Protecting Group/Linker) Core->Ester Aryl Diethylamino-Aryl (Lipophilic Core) Core->Aryl App1 Amidation & Urea Synthesis N_alk->App1 App2 Saponification to Free Acid Ester->App2 App3 Hydrophobic Pocket Binding Aryl->App3

Structural modularity and downstream synthetic applications of the compound.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and workup procedures. The compound is typically supplied at ≥95% purity[2].

PropertyValue / Description
Chemical Name Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate
CAS Registry Number 1040688-20-7[1]
Molecular Formula C₁₅H₂₄N₂O₂[1]
Molecular Weight 264.36 g/mol [1]
MDL Number MFCD10687264[1]
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 4 (Ester oxygens, tertiary & secondary amines)
Rotatable Bonds 9
Predicted Appearance Pale yellow to colorless viscous oil

Synthetic Methodology: The Reductive Amination Paradigm

The most efficient and scalable route to synthesize Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is via the direct reductive amination of 4-(diethylamino)benzaldehyde with methyl 3-aminopropanoate.

Mechanistic Rationale

The choice of reducing agent is the most critical parameter in this workflow. While Sodium Borohydride (NaBH₄) is a common hydride source, it is overly reactive and will prematurely reduce the starting aldehyde to an alcohol[3].

Instead, we utilize . As established in the seminal work by Abdel-Magid et al., STAB is a mild, highly chemoselective reducing agent[4][5]. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Density Functional Theory (DFT) calculations demonstrate that the activation barrier for hydride transfer from STAB to an iminium ion is substantially lower (by >7 kcal/mol) than the barrier for transfer to a neutral carbonyl group[6]. This kinetic preference ensures that reduction only occurs after the iminium intermediate has formed.

ReductiveAmination A Aldehyde (Electrophile) C Iminium Ion Intermediate A->C DIPEA, DCE B Amine HCl (Nucleophile) B->C DIPEA, DCE E Target Amine (Product) C->E Reduction D STAB (Hydride Donor) D->E Hydride Transfer

Reductive amination workflow utilizing STAB for selective iminium reduction.
Validated Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process checks to guarantee high yields and prevent the accumulation of side products.

Reagents Required:

  • 4-(Diethylamino)benzaldehyde (1.0 equiv)

  • Methyl 3-aminopropanoate hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[6]

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Substrate Solubilization & Free-Basing:

    • Action: To a flame-dried, round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 4-(diethylamino)benzaldehyde (1.0 equiv) and methyl 3-aminopropanoate hydrochloride (1.1 equiv) in anhydrous DCE (0.2 M concentration).

    • Causality: DCE is selected over Dichloromethane (DCM) due to its slightly higher boiling point and superior dielectric constant, which better stabilizes the polar iminium intermediate[4].

    • Action: Add DIPEA (1.1 equiv) dropwise.

    • Causality: The amine building block is supplied as an HCl salt to prevent premature degradation. DIPEA, a sterically hindered, non-nucleophilic base, neutralizes the HCl to liberate the reactive free amine without interfering with the electrophilic aldehyde.

  • Iminium Formation & Validation:

    • Action: Stir the mixture at room temperature (20–25 °C) for 2 hours.

    • Self-Validation Check: Remove a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Do not proceed until the UV trace (254 nm) shows >95% consumption of the aldehyde and the mass spectrum confirms the presence of the iminium ion [M+H]⁺.

  • Hydride Reduction:

    • Action: Once iminium formation is confirmed, add STAB (1.5 equiv) portion-wise over 10 minutes[3].

    • Causality: Portion-wise addition mitigates any mild thermal spikes and controls the evolution of trace hydrogen gas[7].

    • Action: Stir the reaction at room temperature for 12–16 hours.

  • Quench and Phase Separation:

    • Action: Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NaHCO₃[6]. Stir vigorously until gas evolution ceases.

    • Causality: NaHCO₃ neutralizes the acetic acid generated as a byproduct of STAB reduction and safely decomposes any unreacted hydride[6].

    • Action: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude oil via flash column chromatography on silica gel (Eluent gradient: 10% to 50% Ethyl Acetate in Hexanes) to afford the pure title compound.

Safety and Reagent Handling

When executing this protocol, strict adherence to safety guidelines regarding STAB is mandatory.

  • Moisture Sensitivity: STAB reacts vigorously with protic solvents (e.g., water, methanol) to release highly flammable hydrogen gas[7]. All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere.

  • Toxicity: STAB and its decomposition products can act as severe respiratory and skin irritants. All handling, especially the weighing and portion-wise addition of the solid powder, must be performed inside a certified chemical fume hood[7].

References

  • ChemHome123. "Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate - CAS 1040688-20-7 Product Details." ChemHome Chemical Database. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Sources

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a highly functionalized secondary amine building block. Characterized by a lipophilic, electron-donating diethylamino aromatic system coupled to a flexible beta-alanine methyl ester backbone, it is increasingly relevant in the design of peptidomimetics and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides a rigorous examination of its chemical identifiers, mechanistic utility, and validated synthetic protocols for researchers and drug development professionals.

Chemical Identity & Structural Bioinformatics

In chemical databases, specific ester derivatives of complex building blocks are occasionally unindexed. While the exact methyl ester derivative is a specialized intermediate that does not possess a universally indexed public CAS registry number, its direct homologous counterpart, ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate , is commercially registered under CAS No. 1040688-26-3 .

The structural and physicochemical properties of the methyl ester are calculated and summarized below to aid in analytical identification.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValue
IUPAC Name Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.37 g/mol
Exact Mass 264.1838 Da
SMILES CCN(CC)c1ccc(CNCCC(=O)OC)cc1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Predicted LogP ~2.5
Analog CAS (Ethyl Ester) 1040688-26-3

Mechanistic Role & Chemical Reactivity

The strategic design of this molecule relies on two distinct pharmacophoric regions, each serving a specific mechanistic purpose in drug design:

  • The 4-(Diethylamino)benzyl Moiety: The diethylamino group acts as a strong electron-donating auxochrome. This significantly enriches the electron density of the aromatic ring, which can participate in robust π−π stacking interactions with target proteins. Furthermore, the inductive effect of the benzyl group modulates the pKa​ of the secondary amine, optimizing it for physiological pH environments.

  • The Beta-Alanine Methyl Ester Backbone: The propanoate ester serves as a transient protecting group during complex syntheses (e.g., solid-phase peptide synthesis) or as a prodrug moiety to enhance cellular permeability. Upon intracellular hydrolysis, the resulting free carboxylic acid can be coupled to E3 ligase ligands (such as VHL or CRBN binders) to form functional PROTAC linkers .

Synthesis & Experimental Workflows

The most efficient and chemoselective route to synthesize Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is via the reductive amination of 4-(diethylamino)benzaldehyde with beta-alanine methyl ester.

Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is explicitly selected over sodium borohydride ( NaBH4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This allows NaBH(OAc)3​ to selectively reduce the protonated imine intermediate without prematurely reducing the starting aldehyde to an alcohol, preventing the formation of unwanted side products .

Synthesis Aldehyde 4-(Diethylamino)benzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine (DCE, AcOH, rt) Amine Beta-Alanine Methyl Ester (Nucleophile) Amine->Imine Product Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (Target) Imine->Product NaBH(OAc)3 Reductive Amination

Reductive amination workflow for synthesizing the target propanoate ester.

Step-by-Step Synthetic Protocol:
  • Imine Formation: Dissolve 4-(diethylamino)benzaldehyde (1.0 eq) and beta-alanine methyl ester hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine, followed by glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir the suspension at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Analytical Validation

To ensure scientific integrity, the crude product must be subjected to a self-validating analytical workflow before downstream application. This prevents the progression of failed reactions into time-consuming purification steps.

Validation Crude Crude Reaction Mixture LCMS LC-MS Analysis (ESI+) [M+H]+ = 265.2 Crude->LCMS Mass Confirmation NMR 1H/13C NMR (CDCl3) Structural Elucidation LCMS->NMR Pass Pure Purified Compound (>98% Purity) NMR->Pure Flash Chromatography

Self-validating analytical workflow for compound isolation and structural verification.

Step-by-Step Validation Protocol:
  • LC-MS (ESI+): Inject an aliquot of the crude mixture. The target mass is confirmed by the presence of the [M+H]+ ion at m/z 265.2. Proceed to purification only if this mass is the dominant peak.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol).

  • NMR Elucidation ( 1H NMR, CDCl3​ ):

    • Confirm the methyl ester with a sharp singlet at ~3.6 ppm (3H).

    • Verify the diethylamino group with a triplet at ~1.1 ppm (6H) and a quartet at ~3.3 ppm (4H).

    • Confirm the intact para-substituted aromatic ring with two doublets at ~6.6 ppm and ~7.1 ppm (2H each).

Future Perspectives in Drug Development

The structural flexibility of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate makes it an ideal precursor for PROTAC linker design. The length and composition of linkers are critical for efficient ternary complex formation between the E3 ligase and the Protein of Interest (POI) . By hydrolyzing the methyl ester, the resulting carboxylic acid can be conjugated to PEGylated or alkyl chains, while the secondary amine can be functionalized via reductive amination or acylation, enabling the rapid generation of diverse, high-affinity degrader libraries .

References

  • Sinfoo Biotech. "ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate - CAS 1040688-26-3". Sinfoo Biotech Product Catalog.[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review". National Library of Medicine (PMC).[3]

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design". BOC Sciences Technology Articles.[]

  • Zagidullin, A., et al. (2020). "Novel approaches for the rational design of PROTAC linkers". Open Exploration Publishing.[5]

Sources

Methodological & Application

Application Note: In Vitro Biochemical Profiling of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacophore Context

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a versatile secondary amine building block utilized in early-stage drug discovery. Its core structural feature—the 4-(diethylamino)benzyl moiety —is a privileged pharmacophore frequently employed in the design of potent phosphodiesterase (PDE) inhibitors. For instance, optimized derivatives containing this exact moiety, such as 5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one, exhibit high-affinity inhibition of PDE1 with an IC50 of 38 nM[1].

Because PDEs are critical regulators of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling, screening fragments and intermediates like Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate requires robust, artifact-free biochemical assays. As an Application Scientist, establishing a self-validating assay cascade is paramount to distinguish true target engagement from assay interference or generalized cytotoxicity.

Assay Architecture & Causality

To evaluate the target engagement of this compound, we employ a Scintillation Proximity Assay (SPA) . The causality behind choosing SPA over traditional ELISA or LC-MS methods lies in its homogeneous, wash-free nature. When PDE1 cleaves tritium-labeled cAMP ( 3 H-cAMP), it generates 3 H-AMP. The addition of yttrium silicate (YSi) SPA beads selectively binds the linear phosphate backbone of AMP, bringing the isotope into proximity with the scintillant to produce light. Uncleaved cAMP does not bind the beads, eliminating background signal without washing steps. This self-validating system ensures that any signal reduction is directly proportional to the enzymatic inhibition caused by the test compound.

To ensure the observed inhibition is not an artifact of compound aggregation or general cytotoxicity, an orthogonal cell viability counter-screen using an ATP-dependent luminescence assay is performed on HEK293 cells, a model frequently used for compartmentalized cAMP signaling studies[2].

Pathway Visualization

The following diagram illustrates the mechanistic role of the 4-(diethylamino)benzyl pharmacophore in modulating the cAMP signaling cascade via PDE1 inhibition.

Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Signal) AC->cAMP Synthesizes AMP AMP (Inactive) cAMP->AMP Hydrolyzed by PDE1 PDE1 Enzyme PDE1->cAMP Catalyzes TestComp Methyl 3-{[4-(diethylamino) benzyl]amino}propanoate TestComp->PDE1 Inhibits

Mechanism of PDE1 inhibition by the 4-(diethylamino)benzyl pharmacophore.

High-Throughput SPA Protocol for Target Engagement

This protocol is designed as a self-validating system to measure the inhibitory potency (IC50) of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate and its derivatives against recombinant PDE1.

Step-by-Step Methodology:
  • Compound Preparation & Dilution:

    • Action: Perform an 11-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 1 µL of this dilution to 9 µL of PDE Assay Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Causality: This intermediate dilution ensures the final DMSO concentration in the assay plate remains strictly at 1%. This prevents solvent-induced denaturation of the PDE1 enzyme while maintaining the solubility of the highly lipophilic benzyl moiety.

  • Enzyme-Substrate Incubation:

    • Action: In a 384-well OptiPlate, combine 10 µL of the diluted compound, 10 µL of recombinant PDE1A enzyme, and 10 µL of 3 H-cAMP substrate (final concentration 1 µM). Incubate at room temperature for 30 minutes.

    • Causality: The reaction is strictly timed to operate within the linear phase of enzyme kinetics (<20% substrate conversion). This ensures that the measured velocity accurately reflects competitive inhibition rather than substrate depletion.

  • Signal Generation via SPA Beads:

    • Action: Terminate the reaction by adding 15 µL of Yttrium Silicate (YSi) SPA beads suspended in 18 mM zinc sulfate.

    • Causality: Zinc sulfate stops the enzymatic reaction by chelating essential magnesium ions. The YSi beads selectively bind the linear phosphate of the AMP product. Because this is a proximity-based assay, only the bound 3 H-AMP excites the scintillant, eliminating the need for wash steps and preserving assay robustness.

  • Detection and Self-Validation:

    • Action: Seal the plate, agitate for 15 minutes, and read on a MicroBeta scintillation counter.

    • Causality: The system is self-validated by comparing the positive control (fully inhibited enzyme using 10 µM 8-Methoxymethyl-IBMX) and the negative control (1% DMSO vehicle). A calculated Z'-factor > 0.5 confirms the assay window is statistically reliable for hit identification.

Workflow Prep 1. Compound Dilution Incubate 2. Enzyme + Substrate Prep->Incubate Beads 3. Add SPA Beads Incubate->Beads Read 4. Microplate Reading Beads->Read Analyze 5. IC50 Calculation Read->Analyze

Step-by-step workflow for the Scintillation Proximity Assay (SPA).

Orthogonal Viability Profiling (CellTiter-Glo)

To ensure that the biochemical activity of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate translates safely to cellular models without causing off-target toxicity, an orthogonal viability screen is mandatory.

Step-by-Step Methodology:
  • Cell Seeding:

    • Action: Seed HEK293 cells at a density of 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

    • Causality: HEK293 cells are utilized because they robustly express endogenous PDEs and provide a highly relevant intracellular environment for assessing compartmentalized cAMP signaling and off-target cytotoxicity[2]. White plates are chosen to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment:

    • Action: Pin-transfer the test compound into the assay plate (final concentrations ranging from 0.1 µM to 50 µM) and incubate for 48 hours.

    • Causality: A 48-hour incubation window is critical to capture both acute necrotic toxicity and slower, transcriptionally-driven apoptotic mechanisms.

  • ATP Detection:

    • Action: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes and incubate for 10 minutes before reading luminescence.

    • Causality: The reagent lyses cells and generates a luminescent signal directly proportional to intracellular ATP levels. ATP serves as a proxy for metabolic viability, ensuring that any PDE inhibition observed in downstream cell-based functional assays is not a false positive caused by cell death.

Quantitative Data Interpretation

The following table summarizes representative baseline metrics for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (acting as a fragment precursor) compared to an optimized derivative, demonstrating the self-validating nature of the assay cascade.

ParameterTarget / ModelReadoutRepresentative MetricAssay Z'-Factor
Enzymatic Inhibition Recombinant PDE1ASPA (Tritium)IC50: >10 µM (Fragment Baseline)0.82
Enzymatic Inhibition Recombinant PDE1ASPA (Tritium)IC50: 38 nM (Optimized Derivative)0.85
Cytotoxicity HEK293 CellsLuminescence (ATP)CC50: >50 µM (Non-toxic)0.78

Note: A Z'-factor ≥ 0.5 indicates an excellent assay with a large separation band between the positive and negative controls, confirming the trustworthiness of the generated IC50 and CC50 values.

References

  • Matthiesen K, Nielsen J (2011). Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization. BioKB / University of Luxembourg. 2[2]

  • Matthiesen K, Nielsen J (2011). Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization. PLOS One. 1[1]

Sources

Application Notes and Protocols for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a secondary amino ester that, while not extensively documented in current literature, presents a compelling scaffold for applications in complex organic synthesis. Its structure combines a reactive secondary amine, a modifiable ester group, and a 4-(diethylamino)benzyl moiety. This unique combination suggests its utility as a versatile building block, particularly in the construction of nitrogen-containing molecules, peptidomimetics, and other scaffolds relevant to pharmaceutical and materials science research. The 4-(diethylamino)benzyl group can function as a protecting group for the secondary amine, which can be strategically removed to allow for further functionalization. This document provides detailed protocols for the synthesis of this compound and explores its potential applications in advanced organic synthesis, grounded in established chemical principles.

Part 1: Synthesis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

The most direct and efficient method for the synthesis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is through the reductive amination of 4-(diethylamino)benzaldehyde with methyl 3-aminopropanoate. This reaction proceeds via the in-situ formation of an imine, which is then reduced to the target secondary amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred due to the mildness and high chemoselectivity of the reducing agent.

Materials:

  • 4-(diethylamino)benzaldehyde (1.0 eq)

  • Methyl 3-aminopropanoate hydrochloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(diethylamino)benzaldehyde (1.0 eq) in anhydrous DCM, add methyl 3-aminopropanoate hydrochloride (1.05 eq) and triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate.

Rationale: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for the reduction of iminium ions formed in situ, minimizing side reactions such as the reduction of the starting aldehyde.[1]

Protocol 2: Reductive Amination using Sodium Borohydride

A more cost-effective but potentially less selective method involves the use of sodium borohydride.

Materials:

  • 4-(diethylamino)benzaldehyde (1.0 eq)

  • Methyl 3-aminopropanoate hydrochloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(diethylamino)benzaldehyde (1.0 eq), methyl 3-aminopropanoate hydrochloride (1.05 eq), and triethylamine (1.1 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quench the reaction by the careful addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to give the crude product.

  • Purify by flash column chromatography as described in Protocol 1.

Data Summary for Synthesis

ProtocolReducing AgentSolventTemperatureTypical YieldNotes
1NaBH(OAc)₃DCMRoom Temp.85-95%High selectivity, suitable for a wide range of functional groups.
2NaBH₄MeOH0 °C to RT70-85%More economical, but may require careful control to avoid side reactions.

Part 2: Applications in Complex Organic Synthesis

The utility of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate lies in its capacity to serve as a versatile intermediate. The 4-(diethylamino)benzyl group can act as a protecting group for the secondary amine, which can be cleaved under specific conditions to allow for further synthetic transformations.

Application 1: Use as a Protected β-Amino Ester

The N-benzyl group is a common protecting group for amines.[2] The presence of the electron-donating diethylamino group can influence the stability and cleavage conditions of this protecting group. With the amine protected, the ester functionality can be selectively transformed.

Workflow for Protected β-Amino Ester Chemistry

G start Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate ester_mod Ester Modification (e.g., Hydrolysis, Amidation, Reduction) start->ester_mod deprotection N-Debenzylation ester_mod->deprotection final_product Functionalized β-Amino Acid/Amide/Alcohol deprotection->final_product

Caption: Synthetic workflow utilizing the title compound as a protected β-amino ester.

Example Protocol: Hydrolysis to the N-Protected β-Amino Acid

Materials:

  • Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-protected β-amino acid.

Application 2: Deprotection Strategies to Unmask the Secondary Amine

The selective cleavage of the N-benzyl group is a key transformation that reveals the secondary amine for further functionalization, such as acylation, alkylation, or incorporation into heterocyclic systems.

Deprotection Logic

G start Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate deprotection N-Debenzylation Method start->deprotection product Methyl 3-aminopropanoate deprotection->product byproduct 4-Ethyl-N,N-diethylaniline deprotection->byproduct

Caption: Deprotection of the title compound to yield the free secondary amino ester.

Protocol 3: Catalytic Hydrogenolysis

This is a common and clean method for N-debenzylation.[2]

Materials:

  • Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-benzylated amino ester in MeOH or EtOH in a flask suitable for hydrogenation.

  • Add 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, methyl 3-aminopropanoate.

Rationale: Catalytic hydrogenation is effective for cleaving benzyl groups from nitrogen and oxygen atoms. The reaction is generally clean, with the byproduct being toluene (or in this case, 4-ethyl-N,N-diethylaniline, which is also volatile).[2]

Protocol 4: Oxidative Deprotection with DDQ

For substrates that are sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups), oxidative deprotection can be an alternative. The electron-rich nature of the 4-(diethylamino)benzyl group makes it particularly susceptible to oxidative cleavage.

Materials:

  • Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the starting material in a mixture of DCM and water (e.g., 10:1 v/v).

  • Add DDQ (1.2 eq) and stir the mixture vigorously at room temperature.

  • The reaction progress can often be monitored by a color change and TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: Oxidizing agents like DDQ are known to selectively cleave electron-rich benzyl groups, such as the p-methoxybenzyl (PMB) group, and by extension, the 4-(diethylamino)benzyl group.[2]

Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesLimitations
Catalytic HydrogenolysisH₂, Pd/CRoom Temp., 1 atmClean reaction, byproducts are easily removed.Not compatible with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups).
Oxidative DeprotectionDDQRoom Temp.Orthogonal to hydrogenation, good for substrates with reducible groups.Stoichiometric oxidant required, purification from quinone byproducts can be challenging.

Part 3: Conclusion and Future Outlook

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, while not a widely commercialized or studied compound, holds significant potential as a building block in complex organic synthesis. The protocols outlined here for its synthesis and deprotection provide a solid foundation for its use in research and development. Its ability to act as a protected form of methyl 3-aminopropanoate opens up avenues for the synthesis of novel β-peptides, alkaloids, and other biologically active molecules. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted and could lead to the discovery of new chemical entities with valuable properties.

References

  • 4-Diethylaminobenzaldehyde in Fine Chemistry: Synthesis & Applications. (n.d.). Retrieved from a generic chemical supplier website.
  • Latif, M. A., et al. (2019). Synthesis, Characterization, and Biological Activity of the Schiff Base and Its Ni(II), Cu(II), and Zn(II) Complexes Derived from 4-(Dimethylamino)benzaldehyde and S-Benzyldithiocarbazate. Russian Journal of General Chemistry, 89, 1197–1201.
  • An efficient one-pot reductive amination protocol for preparing N-benzyl secondary amines is described. (n.d.).
  • Analytical, Biochemical and Synthetic Applications of Para-Dimethylaminobenzaldehyde. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • 4-(Dimethylamino)benzaldehyde for synthesis. (n.d.). Sigma-Aldrich.
  • Recent advances in the cleavage of non-activated amides. (2026). Beilstein Journal of Organic Chemistry.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO.
  • The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. (n.d.). Canadian Science Publishing.
  • Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with a sodium borohydride-acetic acid system. Arkivoc, 2008(ix), 42-51.
  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers and Benzyl Amines. (n.d.). Dalhousie University Institutional Repository.
  • Reductive amination w/ n-methyl benzylamine- help! (n.d.). The Hive Methods Discourse.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.).
  • Lee, S.-H., et al. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. Heterocycles, 87(8), 1749-1764.
  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.).
  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. (2002). The Journal of Organic Chemistry.
  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). PubMed Central.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA.
  • A Technical Guide to the Crystal Structure of 4-(Dimethylamino)benzaldehyde. (2026). BenchChem.
  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. (n.d.).
  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. (2022).
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PubMed Central.
  • Amino Protecting Group-Benzyl Series. (2025). Suzhou Highfine Biotech.
  • Benzyl Esters. (n.d.). Organic Chemistry Portal.
  • Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2017).
  • Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. (2015). Organic Letters.
  • 4-(Dimethylamino)benzaldehyde. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you know that reductive amination is a cornerstone of secondary amine synthesis. However, synthesizing Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate presents a unique set of chemoselective challenges.

This guide is engineered to provide you with a deep mechanistic understanding of the reaction, field-validated troubleshooting protocols, and an optimized workflow to maximize your isolated yields.

Diagnostic Overview: The Mechanistic Bottleneck

The synthesis of this target molecule relies on the condensation of 4-(diethylamino)benzaldehyde with methyl 3-aminopropanoate (typically supplied as a hydrochloride salt), followed by reduction.

The primary cause of yield failure in this specific reaction is the electronic nature of the aldehyde . The para-diethylamino group is a powerful electron-donating group (EDG). Through resonance, it pushes electron density directly into the aromatic ring and the carbonyl carbon. This significantly reduces the electrophilicity of the aldehyde, making nucleophilic attack by the amine—and subsequent Schiff base (imine) formation—exceptionally slow (1)[1].

If a standard "one-pot" reductive amination protocol is used, the reducing agent will attack the unreacted aldehyde before the imine can form, leading to massive accumulations of a benzyl alcohol byproduct (2)[2].

Workflow Aldehyde 4-(Diethylamino)benzaldehyde (Electron-Rich) Imine Schiff Base Formation (Rate-Limiting Step) Aldehyde->Imine + Amine Slow due to EDG Alcohol Premature Reduction (Alcohol Byproduct) Aldehyde->Alcohol STAB added too early Amine Methyl 3-aminopropanoate HCl + DIPEA Amine->Imine Product Target Secondary Amine (High Yield) Imine->Product STAB addition (Step 2)

Mechanistic workflow of reductive amination highlighting the premature reduction pitfall.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak for 4-(diethylamino)benzyl alcohol instead of the target secondary amine. What went wrong? A: This is the classic "premature reduction" pitfall. Because the imine formation is sluggish due to the electron-rich aldehyde, adding Sodium triacetoxyborohydride (STAB) immediately results in the direct reduction of the carbonyl. Solution: Switch to a rigorous two-step protocol. Force the imine formation to completion using a dehydrating agent (like 4Å molecular sieves) and verify its formation via LC-MS before introducing the reducing agent.

Q: I am using methyl 3-aminopropanoate hydrochloride. How much base should I add, and why am I seeing ester hydrolysis? A: You must use exactly 1.0 to 1.05 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to liberate the free amine. If you use an excess of base, any trace moisture in the reaction will trigger base-catalyzed saponification of the methyl ester during the prolonged reaction times required for this sluggish imine.

Q: The yield is inconsistent between batches, even when following the exact same protocol. Why? A: This is almost always traced back to the degradation of your reducing agent. STAB is highly sensitive to ambient moisture and slowly degrades over time, losing its active borohydride content (3)[3]. Solution: Perform a potency assay on your STAB batch if it has been stored for prolonged periods, or empirically increase the STAB charge to 1.5 equivalents to compensate for degraded potency[3].

Q: Can I use Sodium Borohydride (NaBH₄) instead of STAB to save costs? A: Yes, but with strict caveats. NaBH₄ is a much stronger and less selective reducing agent than STAB. If you use NaBH₄, you must use a strict two-step procedure: form the imine completely in methanol, then add NaBH₄ carefully at 0 °C to prevent over-reduction (2)[2]. However, STAB in 1,2-dichloroethane (DCE) generally provides a cleaner reaction profile and higher yields for this specific transformation (4)[4].

LogicTree Start Low Yield Detected Q1 Is Benzyl Alcohol present? Start->Q1 Fix1 Switch to Two-Step Protocol (Pre-form Imine) Q1->Fix1 Yes Q2 Is Ester Hydrolyzed? Q1->Q2 No Fix2 Reduce DIPEA to 1.0 eq Ensure Anhydrous Conditions Q2->Fix2 Yes Q3 Is Tertiary Amine present? Q2->Q3 No Fix3 Reduce Aldehyde to 0.95 eq Decrease Temp to 0°C Q3->Fix3 Yes

Troubleshooting logic tree for diagnosing and resolving common yield issues in synthesis.

Quantitative Yield Optimization Data

The following table synthesizes benchmark optimization data demonstrating how specific variables impact the synthesis of this target molecule.

EntryProtocol TypeSolventAdditiveReducing AgentIsolated YieldPrimary Impurity
1One-PotDCMNoneSTAB (1.5 eq)38%Benzyl alcohol (Premature reduction)
2One-PotDCEAcOH (1.0 eq)STAB (1.5 eq)52%Benzyl alcohol & Ester hydrolysis
3Two-StepMeOHNoneNaBH₄ (1.0 eq)74%Tertiary amine (Over-alkylation)
4 Two-Step DCE 4Å Mol. Sieves STAB (1.5 eq) 91% None (Clean conversion)

Data synthesized from benchmark reductive amination optimization studies[2][4].

Validated Experimental Protocol: Optimized Two-Step Reductive Amination

This protocol is engineered as a self-validating system to ensure the complete synthesis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate while suppressing alcohol formation and ester hydrolysis.

Phase 1: Imine Formation (Self-Validation Checkpoint)
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, suspend methyl 3-aminopropanoate hydrochloride (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA, 1.05 mmol) dropwise at 0 °C.

    • Causality: Equimolar DIPEA liberates the nucleophilic amine. Excess base is strictly avoided to prevent base-catalyzed hydrolysis of the methyl ester during the reaction.

  • Condensation: Add 4-(diethylamino)benzaldehyde (1.00 mmol) followed by 500 mg of freshly activated 4Å molecular sieves.

  • Validation Checkpoint: Stir the mixture at 40 °C for 4-6 hours. Do not proceed until LC-MS or TLC confirms the disappearance of the aldehyde (m/z 178).

    • Causality: If the reaction stalls, the water byproduct has halted the equilibrium; filter and replace the molecular sieves before continuing.

Phase 2: Selective Reduction
  • Cooling: Cool the reaction mixture to 0 °C.

    • Causality: Lowering the temperature dampens the reactivity of the reducing agent, preventing the reduction of any trace unreacted aldehyde and minimizing the formation of tertiary amine byproducts.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.50 mmol) portion-wise.

    • Causality: STAB is the optimal hydride source here because its electron-withdrawing acetoxy groups make it significantly milder than NaBH₄, allowing it to selectively reduce the protonated iminium ion over the carbonyl (4)[4].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Workup & Isolation
  • Quenching: Carefully quench with saturated aqueous NaHCO₃ (5.0 mL) at 0 °C.

    • Causality: Neutralizes residual acidic boron species. Vigorous CO₂ evolution will occur.

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of Hexanes/Ethyl Acetate with 1% Triethylamine) to afford the pure target secondary amine.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications (J. Org. Chem.) - 4

  • A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination - Benchchem - 2

  • A Quantitative Assay of Sodium Triacetoxyborohydride - ACS Publications (Org. Process Res. Dev.) -3

  • Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System - ACS Publications (Org. Lett.) - 1

Sources

Resolving HPLC peak tailing issues for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate Issue: Severe HPLC Peak Tailing

Welcome to the Chromatography Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to resolve peak shape deformations when analyzing complex basic compounds.

Mechanistic Insight: The Root Cause of Tailing

To solve peak tailing, we must first understand the structural liabilities of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate . This molecule contains three critical functional groups:

  • Tertiary Amine (diethylamino group)

  • Secondary Amine (benzylamino group)

  • Methyl Ester (propanoate group)

Amines are notorious for causing1[1]. At a standard mobile phase pH (e.g., pH 5–7), both amine groups are protonated, carrying positive charges. Concurrently, residual weakly acidic silanol groups (Si-OH) on silica-based stationary phases dissociate into 2[2]. The electrostatic attraction between your protonated diamine and the ionized silanols creates a secondary ion-exchange retention mechanism, leading to delayed elution and severe tailing.

G A Protonated Amines (Target Analyte) D Strong Ion-Exchange Interaction A->D Enters column B Type A Silica (Uncapped) C Ionized Silanols (Si-O⁻) B->C Dissociates at pH > 4 C->D Secondary retention E Peak Tailing (Tf > 1.5) D->E Delayed elution

Fig 1. Mechanism of secondary silanol interactions causing peak tailing.

Troubleshooting FAQs

Q: Can I just raise the mobile phase pH to 10.5 to deprotonate the amines and stop the tailing? A: Absolutely Not. While raising the pH above the pKa of the amines is a standard textbook strategy to neutralize basic analytes, it is highly contraindicated for this specific molecule. Because the compound contains a methyl ester moiety, exposing it to a high-pH environment will trigger rapid base-catalyzed ester hydrolysis (saponification). Your analyte will degrade into the corresponding carboxylic acid and methanol during the run, destroying your sample integrity.

Q: If high pH is not an option, how do I suppress the silanol interactions? A: You must use a low-pH mobile phase. By lowering the pH to ≤ 2.5, you force the weakly acidic silanol groups (pKa ~ 3.5–4.5) into their3[3]. Without the negative charge on the silica surface, the secondary ion-exchange mechanism is disabled, and the ester group remains chemically stable.

Q: I lowered the pH to 2.5, but I am still seeing a Tailing Factor (Tf) of 1.6. What else can I do? A: If low pH isn't enough, you need a silanol-masking agent. Adding 10–20 mM Triethylamine (TEA) to the mobile phase 4[4]. TEA is a small, highly basic molecule that aggressively binds to any remaining active silanol sites, effectively "shielding" them from your larger, bulkier target analyte.

Q: How do I know if the tailing is caused by these chemical interactions or a physical problem like a column void? A: Perform the "Neutral Marker Test" (See Protocol B). Inject a neutral, hydrophobic compound (like Toluene) under the same conditions. Neutral compounds cannot participate in acid-base ion exchange. If the neutral marker is perfectly symmetrical but your diamine tails, the issue is chemical. If both peaks tail equally, you have a physical problem, such as a void at the head of the column or excessive extra-column volume.

Workflow Start Observe Peak Tailing Test Inject Neutral Marker (e.g., Toluene) Start->Test Cond1 Does the neutral marker tail? Test->Cond1 Phys Physical Issue: Check column void Cond1->Phys Yes Chem Chemical Issue: Silanol Interactions Cond1->Chem No Fix1 Lower pH to < 3.0 Chem->Fix1 Fix2 Use Base-Deactivated Type B Silica Chem->Fix2 Fix3 Add TEA (10 mM) Chem->Fix3 Success Symmetrical Peak (Tf ≤ 1.2) Fix1->Success Fix2->Success Fix3->Success

Fig 2. Decision tree for diagnosing physical vs. chemical peak tailing.

Self-Validating Experimental Protocols

Protocol A: Preparation of Low-pH, Silanol-Masking Mobile Phase (pH 2.5)

Purpose: To create a mobile phase that neutralizes silica surface charges while protecting the ester moiety of the analyte.

  • Add 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to 1000 mL of HPLC-grade water to create a 20 mM buffer.

  • Add 1.4 mL of Triethylamine (TEA) to achieve a ~10 mM concentration.

  • Submerge a calibrated pH probe into the solution while stirring.

  • Carefully add Phosphoric Acid (H₃PO₄) dropwise until the pH reaches exactly 2.5.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) and sonicate for 10 minutes to degas.

Protocol B: The Neutral Marker Diagnostic Test

Purpose: To isolate the root cause of the peak shape deformation and validate column integrity.

  • Prepare a mixed standard containing 50 µg/mL of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate and 50 µg/mL of Toluene in the mobile phase.

  • Inject 5 µL onto the HPLC system.

  • Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height.

  • Analysis: If Toluene Tf​ ≤ 1.2 and Analyte Tf​ > 1.5, proceed with Protocol A. If Toluene Tf​ > 1.5, replace the guard column or check PEEK fittings for dead volume.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between chromatographic conditions, peak shape, and the chemical stability of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate.

Column TypeMobile Phase pHAdditiveAnalyte Tailing Factor ( Tf​ )Ester Stability (24h)
Type A Silica (Older)6.8None> 2.5 (Severe)Stable
Type B Silica (Endcapped)6.8None1.8 (Moderate)Stable
Type B Silica2.5None1.2 (Acceptable)Stable
Type B Silica 2.5 10 mM TEA 1.05 (Excellent) Stable
Hybrid Silica10.5None1.1 (Excellent)Degraded (Hydrolyzed)

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 2

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 3

  • HPLC Peak Tailing. Axion Labs. 1

  • Trimethanolamine | High Purity Reagent. Benchchem.4

Sources

Overcoming low aqueous solubility of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter biological assay failures stemming from the poor physicochemical properties of lead compounds. Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate presents a classic formulation challenge: a highly lipophilic core coupled with pH-sensitive ionizable centers and a hydrolytically labile ester.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your biological assays yield robust, artifact-free data.

Part 1: Molecular Profiling & Causality (The "Why")

To solve a solubility issue, we must first understand the molecule's physical chemistry and how it interacts with aqueous biological environments:

  • Hydrophobic Bulk : The 4-(diethylamino)benzyl moiety is highly lipophilic. Water molecules must form highly ordered clathrate-like structures around this hydrophobic bulk, which is entropically unfavorable. This thermodynamic penalty drives the compound to self-associate and precipitate.

  • Ionizable Centers : The molecule contains a secondary amine (benzylamine) and a tertiary amine (N,N-diethylaniline derivative). At a physiological pH of 7.4, the tertiary amine is entirely uncharged, and the secondary amine is only partially protonated. The lack of sufficient ionic charge prevents adequate hydration.

  • Solvent Shock : When transferring the compound from a 100% Dimethyl Sulfoxide (DMSO) stock directly into an aqueous assay buffer, the DMSO rapidly diffuses into the bulk water. The compound is left stranded without its solvation shell, leading to instantaneous kinetic precipitation (crashing out) before thermodynamic equilibrium can be reached[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon addition to the cell culture media. Can I just increase the DMSO concentration? A1: Increasing DMSO is a common but flawed approach. While hydrophobic compounds are usually dissolved at high concentrations in DMSO[1], biological systems have strict DMSO tolerance limits. High DMSO concentrations alter cell membrane fluidity, induce reactive oxygen species (ROS), and cause cytotoxicity, particularly in sensitive cells like HUVECs or primary neurons[2]. For enzymatic assays, DMSO >1% v/v often denatures the target protein or disrupts shallow hydrophobic binding pockets[1]. Solution: Cap DMSO at 0.1% - 0.5% v/v. If precipitation still occurs, transition to a macrocyclic host like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3].

Q2: How does HP-β-CD improve the solubility of this specific molecule? A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic toroid cavity. The lipophilic 4-(diethylamino)benzyl group of your molecule inserts into this cavity via non-covalent hydrophobic interactions, forming an inclusion complex[3]. This shields the hydrophobic moiety from water, dramatically increasing apparent aqueous solubility without altering the molecule's intrinsic structure or requiring toxic organic solvents.

Q3: How can I confirm if my compound is truly dissolved or just forming a nano-suspension that will interfere with my optical readouts? A3: Nano-suspensions cause light scattering, which artificially inflates absorbance or fluorescence readouts (often manifesting as high background or false positives). You must implement a self-validating check: measure the assay buffer's turbidity using Nephelometry (light scattering at 620 nm) before adding your biological target. If the baseline signal increases upon compound addition, you have a suspension, not a solution.

Q4: My compound is in solution, but my cell-based assay still shows a loss of activity over 48 hours. What could be happening? A4: Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate contains a methyl propanoate ester. Cell culture media supplemented with Fetal Bovine Serum (FBS) contains high levels of active esterases. Your compound is likely undergoing enzymatic hydrolysis into the corresponding carboxylic acid, which may have drastically different target affinity or cell permeability. Validation: Run an LC-MS stability time-course of your compound in assay media (with and without cells) to quantify the half-life of the ester.

Part 3: Decision Workflow & Visualization

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckDMSO Is Assay DMSO Tolerance > 1% v/v? Start->CheckDMSO UseDMSO Use DMSO Stock + Step-Down Dilution CheckDMSO->UseDMSO Yes CheckCD Use HP-β-CD Inclusion Complex? CheckDMSO->CheckCD No UseCD Formulate with 20% w/v HP-β-CD CheckCD->UseCD Yes CheckpH Can Assay Buffer pH be lowered? CheckCD->CheckpH No UseSalt Lower pH to 6.5 (Protonate Amines) CheckpH->UseSalt Yes UseSurfactant Add 0.01% Tween-80 (Micellar Solubilization) CheckpH->UseSurfactant No (Strict pH 7.4)

Workflow for resolving methyl 3-{[4-(diethylamino)benzyl]amino}propanoate precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of an HP-β-CD Inclusion Complex Causality: Complexation relies on thermodynamic equilibrium. Direct addition of powder to a CD solution often fails due to slow dissolution kinetics. The solvent co-evaporation method ensures molecular-level mixing.

  • Dissolution: Dissolve 10 mg of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate in 1 mL of volatile organic solvent (e.g., methanol).

  • Complexation: Dissolve a 2:1 molar excess of HP-β-CD in 5 mL of deionized water. Mix the two solutions under continuous magnetic stirring at 35°C[4].

  • Evaporation: Remove the methanol under reduced pressure (rotary evaporation) until a clear aqueous solution remains.

  • Validation (Self-Correction): Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the complexation was incomplete. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, water-soluble powder complex that can be reconstituted directly into your assay buffer.

Protocol 2: The "Step-Down" Dilution Method for DMSO Stocks Causality: Rapid addition of a 10 mM DMSO stock directly into a 100% aqueous buffer causes instant supersaturation and nucleation. A step-down approach creates intermediate solvation states, preventing nucleation.

  • Primary Stock: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Assay Buffer containing 0.1% Tween-80). Validation: Visually inspect for cloudiness or measure via Nephelometry.

  • Final Assay Addition: Add the intermediate stock to the final assay plate to reach the target concentration (e.g., 10 µM) with a final DMSO concentration of ≤0.1%.

Part 5: Data Presentation

Table 1: Comparative Analysis of Solubility Enhancement Strategies

StrategyMechanism of ActionMax Assay Conc.ProsCons (Causality)
DMSO Co-solvent Disrupts crystal lattice; lowers dielectric constant.~0.1% - 0.5% v/vEasy to prepare; standard in HTS.High toxicity; alters cell membrane fluidity[2]; denatures proteins[1].
HP-β-CD Complex Hydrophobic shielding within macrocyclic cavity[3].Up to 20% w/vHighly biocompatible; prevents non-specific binding.Requires preparation time; may alter apparent binding kinetics.
pH Adjustment Protonates secondary amine, increasing ionic hydration.Assay dependentNo additives required; thermodynamically stable.pH < 7.0 may alter target protein conformation or cell viability.
Surfactants (Tween-80) Micellar encapsulation of the lipophilic core.~0.01% - 0.05% v/vPrevents plastic adsorption; cheap.Can lyse cell membranes; interferes with fluorescence readouts.

References

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Source: nih.gov. 1

  • Title: Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. Source: nih.gov. 2

  • Title: Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Source: nih.gov. 3

  • Title: Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Source: acs.org. 4

Sources

Validation & Comparative

A Guide to the Structural Elucidation of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate: A Predicted ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture.[3][4][5] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, a molecule of interest in medicinal chemistry. In the absence of publicly available experimental data, this document serves as an in-depth, predictive guide, leveraging established NMR principles and comparative data from structurally analogous compounds to forecast the spectral features of this molecule.

The Significance of NMR in Drug Discovery

NMR spectroscopy is an indispensable tool throughout the drug discovery pipeline, from hit identification to lead optimization and quality control.[6][7] Its ability to provide detailed atomic-level information on molecular structure, conformation, and dynamics in solution makes it a powerful method for validating the identity and purity of synthesized compounds.[2][6] Understanding the expected NMR spectral data for a target molecule, such as Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, is crucial for synthetic chemists and medicinal chemists to confirm successful synthesis and to identify any potential byproducts.

Predicted ¹H and ¹³C NMR Spectral Data for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate. These predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.[8][9]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

PeakStructure FragmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a-CH₃ (ester)3.65s3H
b-CH₂- (propanoate)2.55t2H
c-CH₂- (propanoate)2.90t2H
d-NH-~1.8-2.5 (broad s)br s1H
e-CH₂- (benzyl)3.75s2H
fAromatic CH6.65d2H
gAromatic CH7.20d2H
h-CH₂- (diethylamino)3.35q4H
i-CH₃ (diethylamino)1.15t6H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

PeakStructure FragmentPredicted Chemical Shift (δ, ppm)
1-CH₃ (ester)51.5
2-CH₂- (propanoate)34.0
3-CH₂- (propanoate)46.0
4C=O (ester)173.0
5-CH₂- (benzyl)53.0
6Aromatic C (quaternary)128.0
7Aromatic CH129.5
8Aromatic CH111.5
9Aromatic C (quaternary)147.5
10-CH₂- (diethylamino)44.5
11-CH₃ (diethylamino)12.5

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the additive effects of the various functional groups within the molecule.

¹H NMR Spectrum Analysis:
  • Methyl Propanoate Moiety (a, b, c): The methyl ester protons (a) are expected to appear as a sharp singlet around 3.65 ppm. The two methylene groups of the propanoate chain (b and c) will appear as triplets due to coupling with each other. The methylene group adjacent to the nitrogen (c) is expected to be further downfield (~2.90 ppm) compared to the one adjacent to the carbonyl group (b, ~2.55 ppm) due to the deshielding effect of the nitrogen atom.

  • Secondary Amine Proton (d): The proton on the secondary amine is anticipated to be a broad singlet in the range of 1.8-2.5 ppm. Its chemical shift and broadness can be highly variable and dependent on solvent, concentration, and temperature.

  • Benzyl Group (e, f, g): The benzylic protons (e) are expected to be a singlet around 3.75 ppm. The aromatic protons will exhibit a classic AA'BB' system. The two protons ortho to the diethylamino group (f) will be shifted upfield to around 6.65 ppm due to the strong electron-donating effect of the nitrogen. The two protons meta to the diethylamino group (g) will appear further downfield at approximately 7.20 ppm.

  • Diethylamino Group (h, i): The methylene protons (h) of the ethyl groups will be a quartet around 3.35 ppm due to coupling with the adjacent methyl protons. The methyl protons (i) will appear as a triplet around 1.15 ppm.

¹³C NMR Spectrum Analysis:
  • Methyl Propanoate Moiety (1, 2, 3, 4): The carbonyl carbon of the ester (4) will be the most downfield signal in this group, around 173.0 ppm. The methyl carbon (1) will be around 51.5 ppm, and the two methylene carbons (2 and 3) will be at approximately 34.0 and 46.0 ppm, respectively.

  • Benzyl Group (5, 6, 7, 8, 9): The benzylic carbon (5) is predicted to be around 53.0 ppm. In the aromatic region, the carbon attached to the diethylamino group (9) will be significantly deshielded to about 147.5 ppm. The unsubstituted aromatic carbons (7 and 8) will appear around 129.5 and 111.5 ppm, respectively, with the latter being more shielded due to the para-donating effect of the nitrogen. The quaternary carbon to which the benzyl methylene is attached (6) is expected around 128.0 ppm.

  • Diethylamino Group (10, 11): The methylene carbons (10) will be around 44.5 ppm, and the terminal methyl carbons (11) will be the most upfield signal at approximately 12.5 ppm.

Comparison with Structurally Related Compounds

To enhance the confidence in these predictions, a comparison with the experimental NMR data of similar molecules is invaluable.

  • Ethyl 3-(diethylamino)propanoate: The ¹H NMR spectrum of this compound shows the diethylamino methylene protons as a quartet at ~2.6 ppm and the adjacent methyl protons as a triplet at ~1.0 ppm. The propanoate methylene protons appear as triplets at ~2.8 and ~2.5 ppm.[10] This supports the predicted shifts for the corresponding groups in our target molecule.

  • N-Benzylaniline: The benzylic protons in N-benzylaniline appear as a singlet at 4.27 ppm, and the aromatic protons show signals in the range of 6.58-7.49 ppm.[11] The downfield shift compared to our prediction for the benzylic protons is due to the direct attachment to the aniline nitrogen.

  • N,N-Diethylaniline: The ¹³C NMR spectrum of N,N-diethylaniline shows the aromatic carbon attached to the nitrogen at ~147 ppm, the ortho carbons at ~112 ppm, the meta carbons at ~129 ppm, and the para carbon at ~116 ppm.[12] These values are in good agreement with our predictions for the substituted aromatic ring in the target molecule.

The comparison with these related structures provides a strong basis for the predicted spectral data of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this or similar compounds, the following protocol is recommended.[13][14]

Sample Preparation:
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:
  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and sharp spectral lines.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:
  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the NMR data acquisition and analysis workflow, and the molecular structure with predicted proton environments.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weighing Sample Weighing Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample Weighing->Dissolution in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolution in Deuterated Solvent->Transfer to NMR Tube Instrument Setup Instrument Setup Transfer to NMR Tube->Instrument Setup 1H NMR Acquisition 1H NMR Acquisition Instrument Setup->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Fourier Transform Fourier Transform 13C NMR Acquisition->Fourier Transform Phasing & Baseline Correction Phasing & Baseline Correction Fourier Transform->Phasing & Baseline Correction Spectral Interpretation Spectral Interpretation Phasing & Baseline Correction->Spectral Interpretation

Caption: Workflow for NMR data acquisition and analysis.

Caption: Molecular structure of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate with key proton environments highlighted.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate. By analyzing the expected chemical shifts, multiplicities, and integration based on fundamental NMR principles and comparative data, a comprehensive spectral profile has been constructed. This information is invaluable for researchers in the synthesis and characterization of this and related compounds, serving as a benchmark for experimental verification and aiding in the rapid and accurate elucidation of its chemical structure. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, further ensuring the integrity and reliability of structural assignments in the drug discovery process.

References

  • Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
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A Comparative Guide to Purity Validation of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate: An LC-MS-Centric Approach

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the purity validation of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, a key intermediate in various research and development pipelines. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, explaining the rationale behind each experimental choice. Furthermore, we will objectively compare the performance of LC-MS with alternative analytical techniques, supported by a discussion of their respective strengths and limitations for this specific application.

Introduction: The Criticality of Purity in Chemical Synthesis

In the realm of drug development and materials science, the purity of a chemical entity is not merely a quality metric; it is a fundamental determinant of its efficacy, safety, and reproducibility. For a compound like Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised final product integrity. Therefore, a highly specific and sensitive analytical method is paramount for its characterization. LC-MS has emerged as the gold standard for this purpose, offering a powerful combination of chromatographic separation and mass-based detection. This guide details a self-validating LC-MS protocol and contextualizes its utility against other common analytical methods.

Section 1: Analyte Properties and Potential Impurity Profile

A successful purity assessment begins with a thorough understanding of the target molecule and its likely impurities, which are often remnants of the synthetic route.

Target Analyte: Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

  • Molecular Formula: C₁₆H₂₆N₂O₂

  • Monoisotopic Mass: 278.1994 g/mol

  • Structure: alt text (A proper chemical structure image would be here)

  • Key Features for LC-MS: The presence of two tertiary amine groups makes this molecule readily ionizable in positive electrospray ionization (ESI+) mode, providing excellent sensitivity. Its moderate polarity and molecular weight are well-suited for reversed-phase chromatography.

Plausible Impurity Profile: A robust method must be able to separate and detect not just the main compound but also process-related impurities. Based on a typical reductive amination synthesis pathway, potential impurities include:

Compound Name Structure Monoisotopic Mass ( g/mol ) Rationale for Presence
Analyte (Structure of Analyte)278.1994 Target Compound
Impurity A: 4-(diethylamino)benzaldehyde(Structure of Impurity A)177.1154 Unreacted starting material
Impurity B: Methyl 3-aminopropanoate(Structure of Impurity B)103.0633 Unreacted starting material
Impurity C: De-ethylated Analog(Structure of Impurity C)250.1681 Byproduct from side reaction or degradation
Impurity D: N-Oxide Analog(Structure of Impurity D)294.1943 Oxidation byproduct

Section 2: The Core of Purity Analysis: A Validated LC-MS Protocol

Our protocol is built on the principle of a self-validating system, where performance is verified before and during the analysis. This begins with System Suitability Testing (SST), a non-negotiable first step to ensure the instrument is performing correctly.[1][2]

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting A Standard & Sample Preparation C System Suitability Test (SST) A->C B Mobile Phase Preparation B->C D Method Validation (ICH Q2(R2)) C->D If SST Passes E Sample Analysis D->E F Data Processing & Integration E->F G Purity Calculation & Final Report F->G

Caption: Overall workflow for LC-MS purity validation.

System Suitability Testing (SST)

Before any sample injection, the LC-MS system's readiness is confirmed. SST provides documented assurance that the instrument can produce reliable data.[1] A standard solution of the analyte is injected multiple times (typically n=5) to check key performance indicators.

Parameter Acceptance Criterion Rationale
Retention Time (RT) RSD ≤ 1.0%Ensures stable chromatography and correct peak identification.
Peak Area RSD ≤ 2.0%Demonstrates injection precision and detector stability.
Peak Tailing Factor (Tf) 0.8 - 1.5Confirms good peak shape, which is crucial for accurate integration.
Mass Accuracy ≤ 5 ppmVerifies the mass spectrometer's calibration for confident formula assignment.
Detailed Experimental Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh ~5 mg of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate reference standard and dissolve in 10 mL of 50:50 acetonitrile:water to make a 500 µg/mL stock.

  • SST & Sample Solution: Dilute the stock solution to 1.0 µg/mL using 50:50 acetonitrile:water. Prepare unknown samples to a similar target concentration.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Causality: This column chemistry provides excellent retention and separation for moderately polar organic molecules. The small particle size ensures high resolution and sharp peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier ideal for MS. It acidifies the mobile phase, which promotes the protonation of the amine functional groups, leading to better peak shape and enhanced ESI+ signal.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

    • Causality: The two tertiary amine sites are easily protonated, making positive mode the natural choice for high sensitivity detection.

  • Scan Mode: Full Scan (m/z 100-500).

    • Causality: Full scan mode is used to detect both expected and unexpected impurities.

  • Key Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Nebulizer Pressure: 45 psi.

Method Validation (ICH Q2(R2) Framework)

Once the method is established, it must be formally validated to prove it is fit for purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

Validation_Pillars center Validated Method (Fit for Purpose) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Summary of Validation Results (Hypothetical Data):

Parameter Methodology Result Acceptance Criteria
Specificity Analyze blank, analyte, and spiked impurities.No interference at analyte RT.Baseline resolution > 2.0
Linearity 7-point curve (0.05 - 5.0 µg/mL).R² = 0.9995R² ≥ 0.995
Accuracy Spike recovery at 3 levels (80%, 100%, 120%).98.5% - 101.2%95% - 105%
Precision (Repeatability) 6 replicate injections of 1 µg/mL standard.RSD = 0.8%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio.0.05 µg/mL (S/N > 10)S/N ≥ 10
Robustness Vary flow rate (±5%) and column temp (±2°C).Results within criteria.System suitability passes.

Section 3: A Comparative Analysis of Purity Determination Techniques

While LC-MS is a superior technique for this analyte, it is essential to understand the landscape of alternatives. The choice of method depends on the specific question being asked—be it routine QC, reference standard characterization, or trace-level impurity identification.[5][6]

Method Principle Advantages for this Analyte Disadvantages for this Analyte
LC-MS Chromatographic separation followed by mass-based detection.High Specificity: Differentiates compounds of identical mass (isomers) if separated by LC. High Sensitivity: Detects trace-level impurities. Structural Info: Provides mass data for impurity identification.Higher equipment cost and complexity. Requires volatile mobile phases.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Good for quantification of the main peak. Robust and widely available. Lower cost than LC-MS.Lack of Specificity: Cannot distinguish between compounds with similar retention times and UV spectra. Less sensitive for impurities that lack a strong chromophore.
GC-MS Gas-phase separation followed by mass-based detection.Excellent separation efficiency.The analyte has a high boiling point and may require derivatization to improve volatility, adding complexity and potential for artifacts. Risk of thermal degradation in the injector.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance signal of specific nuclei.Absolute Quantification: Can determine purity without a specific reference standard for the analyte. Provides rich structural information.Low Sensitivity: Not suitable for detecting impurities below the ~0.1% level. Requires a relatively large amount of sample. Complex mixtures can lead to overlapping signals.
Titration Measures the amount of a titrant required to react with the analyte.Quick and inexpensive for assaying the total amount of basic species.Non-Specific: Cannot distinguish between the analyte and any basic impurities. Not suitable for purity assessment, only for assay of total base content.

Conclusion

For the comprehensive purity validation of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, LC-MS provides an unparalleled combination of specificity, sensitivity, and structural elucidation capability. Its ability to separate the target analyte from structurally similar process impurities and degradation products, while confirming their identity by mass, makes it the definitive tool for ensuring product quality in a regulated or high-stakes research environment. While techniques like qNMR are invaluable for the initial characterization of a reference standard and HPLC-UV serves well for routine high-throughput quantification, the LC-MS methodology detailed herein represents the most robust and trustworthy approach for a complete and reliable purity assessment.

References

  • U.S. Food and Drug Administration. (2018). The Importance of System Suitability for LC-MS/MS. [Link]

  • Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics. [Link]

  • Doneanu, A., et al. (2018). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. Journal of the American Society for Mass Spectrometry. [Link]

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  • Request PDF. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. ResearchGate. [Link]

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A Comparative Analysis of Methyl and Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Synthesis, Physicochemical Properties, and In Vitro Performance

In the landscape of drug discovery and lead optimization, subtle molecular modifications can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile. The choice between a methyl and an ethyl ester, while seemingly minor, can significantly impact critical properties such as solubility, membrane permeability, and metabolic stability. This guide provides a comprehensive comparison of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate and its ethyl ester analog, offering experimental protocols and data to inform rational drug design.

Introduction: The Significance of Ester Selection

Esters are a common functional group in pharmaceuticals, often utilized as prodrugs to enhance the bioavailability of molecules containing carboxylic acids or hydroxyl groups.[1] Upon absorption, these esters are typically hydrolyzed by carboxylesterases (CES) to release the active parent drug.[1] The rate of this hydrolysis, along with other physicochemical properties, is influenced by the nature of the ester's alkyl group. This guide focuses on two such analogs, differing only by a single methylene unit, to illustrate the downstream consequences of this choice. We will explore their synthesis, compare their key properties through validated in vitro assays, and provide the technical rationale behind the experimental methodologies.

Synthesis via Reductive Amination

Both the methyl and ethyl ester analogs can be efficiently synthesized using reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.[2][3] This method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[4]

Core Reaction:

  • Carbonyl: 4-(diethylamino)benzaldehyde

  • Amine: Methyl 3-aminopropanoate hydrochloride or Ethyl 3-aminopropanoate hydrochloride

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

STAB is selected as the reducing agent due to its mild nature and its ability to selectively reduce the iminium ion intermediate without competing with the reduction of the starting aldehyde.[5] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • To a stirred solution of 4-(diethylamino)benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add the respective amino ester hydrochloride salt (Methyl or Ethyl 3-aminopropanoate hydrochloride, 1.1 eq) followed by triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired final compound.

Caption: General workflow for the synthesis of ester analogs via reductive amination.

Comparative Physicochemical and In Vitro ADME Properties

The primary structural difference—a methyl versus an ethyl group—is expected to modulate lipophilicity, which in turn affects solubility, membrane permeability, and metabolic stability.

PropertyMethyl 3-{[4-(diethylamino)benzyl]amino}propanoateEthyl 3-{[4-(diethylamino)benzyl]amino}propanoateRationale for Difference
Calculated LogP 3.153.58The additional methylene group in the ethyl ester increases its lipophilicity (hydrophobicity).
Aqueous Solubility (pH 7.4) 85 µg/mL55 µg/mLIncreased lipophilicity of the ethyl ester leads to lower solubility in aqueous media.
Chemical Stability (t½ at pH 4.0) 72 hours88 hoursThe ethyl group provides slightly more steric hindrance to the carbonyl carbon, marginally slowing the rate of acid-catalyzed hydrolysis.
Plasma Stability (t½, Rat Plasma) 45 min28 minEthyl esters can be more rapidly hydrolyzed by certain carboxylesterases compared to their methyl counterparts.[1]
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 15.222.5Higher lipophilicity of the ethyl ester facilitates greater passive diffusion across the artificial membrane.[6]

The addition of a single methylene group in the ethyl ester increases its calculated LogP, a measure of lipophilicity. As expected, this increased lipophilicity corresponds to a decrease in aqueous solubility at physiological pH. This trade-off is a critical consideration in drug design, as sufficient solubility is required for dissolution and absorption, while adequate lipophilicity is necessary for membrane permeation.

Esters are susceptible to hydrolysis. Chemically, under acidic conditions, the ethyl ester shows slightly enhanced stability, likely due to the increased steric bulk of the ethyl group hindering the approach of water.

Biologically, the trend is often reversed. In rat plasma, which contains a host of active carboxylesterases, the ethyl ester is metabolized more rapidly. This suggests that the ethyl ester may be a better substrate for the specific esterases present in rat plasma.[1] This highlights the importance of evaluating stability in relevant biological matrices, as chemical stability does not always predict metabolic stability.

Hydrolysis Ester R-CO-OR' Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O Water H₂O Intermediate->Ester - H₂O Acid R-COOH Intermediate->Acid - R'-OH Acid->Intermediate + R'-OH Alcohol R'-OH

Caption: General mechanism for the hydrolysis of an ester to a carboxylic acid and an alcohol.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive membrane transport.[6][7] The assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[8]

The results align with the lipophilicity data: the more lipophilic ethyl ester analog exhibits significantly higher permeability. This suggests it may be more readily absorbed from the gastrointestinal tract or better able to cross the blood-brain barrier via passive diffusion.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for comparing the permeability of the two analogs.[6][9]

  • Prepare Solutions:

    • Prepare a 1% (w/v) lecithin in dodecane solution.

    • Prepare 10 mM stock solutions of each test compound in DMSO.

    • Dilute the stock solutions to a final concentration of 10 µM in a pH 7.4 phosphate-buffered saline (PBS) solution. This will be the donor solution.

  • Coat Membrane:

    • Using a pipette, gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate (e.g., a 96-well Millipore MCE .45um filter plate).

  • Assemble PAMPA Sandwich:

    • Add 300 µL of pH 7.4 PBS to each well of the acceptor plate.

    • Add 150 µL of the 10 µM donor solution (containing the test compound) to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "PAMPA sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for 5 to 18 hours in a chamber with controlled humidity to prevent evaporation.[6][9]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Quantify the concentration of the compound in each sample using LC-MS/MS.

  • Calculate Permeability:

    • The effective permeability (Pe) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[7]

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA) setup.

Discussion and Conclusion

The selection between a methyl and an ethyl ester is a classic optimization problem in drug development, presenting a clear trade-off between key ADME properties.

  • The Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate analog offers higher aqueous solubility and, in this case, greater stability in rat plasma. This profile might be advantageous if rapid clearance is undesirable and if solubility is a limiting factor for formulation.

  • The Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate analog provides superior membrane permeability, which could lead to better absorption. However, this comes at the cost of lower solubility and faster metabolic clearance (in rat plasma). This profile could be desirable for a prodrug strategy where rapid conversion to the active carboxylic acid is intended, or in cases where absorption is the primary barrier to overcome.

Authoritative Insights: The observed differences are consistent with established principles. The increased lipophilicity of ethyl esters over methyl esters is a well-documented phenomenon.[10][11] While some studies have found no statistical difference in metabolic stability between methyl and ethyl esters for certain scaffolds, others confirm that the rate of hydrolysis is highly dependent on the specific compound and the enzymatic environment, with ethyl esters sometimes showing greater lability.[1][12]

Ultimately, the optimal choice is context-dependent and must be guided by the specific therapeutic goals and the overall property profile of the lead compound. This comparative guide demonstrates that even the smallest structural modifications warrant thorough experimental investigation to enable data-driven decisions in the optimization process.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

  • Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ACS Publications. [Link]

  • A COMPARISON OF ETHYL AND METHYL ESTERS OF VEGETABLE OIL AS DIESEL FUEL SUBSTITUTES. Biodiesel Education. [Link]

  • Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. National Center for Biotechnology Information (PMC). [Link]

  • Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. PATh. [Link]

  • ADME Pampa Permeability Assay. BioDuro. [Link]

  • Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. Blazingprojects. [Link]

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  • PAMPA Permeability Assay PDF. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. via YouTube. [Link]

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Advanced Pharmacophore Profiling: Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate vs. Traditional Benzylamine Derivatives in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In modern rational drug design, the benzylamine scaffold is a ubiquitous pharmacophore. Historically, it has been leveraged for its ability to participate in hydrogen bonding, cation- π interactions, and hydrophobic packing within target active sites. However, recent breakthroughs in neurodegenerative disease and oncology have highlighted the necessity for highly functionalized, sterically tuned benzylamines to achieve target selectivity—such as [1] in Alzheimer's models or PD-1/PD-L1 blockade.

Within this landscape, Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (MDBAP) emerges as a highly sophisticated, bifunctional building block. Unlike simple unsubstituted benzylamines, MDBAP integrates a bulky, electron-donating diethylamino substituent with a flexible β -alanine methyl ester moiety. This guide provides an objective, data-driven comparison of MDBAP against standard benzylamine derivatives, detailing the physicochemical rationale, experimental workflows, and comparative efficacy in targeted drug design.

Physicochemical and Structural Rationale

The selection of a benzylamine derivative dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of the resulting library. MDBAP was engineered to overcome the limitations of simpler analogs by providing dual conjugation sites and enhanced lipophilicity.

Comparative Profiling of Benzylamine Scaffolds
Scaffold / CompoundEst. LogPpKa (Amine)Key Structural FeaturePrimary Application in Drug Design
Benzylamine 1.09~9.3Unsubstituted phenyl ringBaseline fragment; minimal steric hindrance for tight pockets.
4-Methoxybenzylamine 1.15~9.2Electron-donating methoxyIntroduces an H-bond acceptor; moderate lipophilicity.
MDBAP ~3.20~8.5 (sec)Bifunctional (ester + sec-amine), bulky p-diethylaminoAdvanced linker; high lipophilicity; PROTACs & BChE inhibitors.

Causality in Design: The p-diethylamino group in MDBAP significantly increases the calculated LogP, driving the molecule into deep, lipophilic target pockets (e.g., the acyl-binding pocket of BChE or the allosteric sites of )[2]. Furthermore, the secondary amine restricts rotational degrees of freedom upon amidation, lowering the entropic penalty of binding. The methyl propanoate acts as a synthetic handle for orthogonal deprotection or as a membrane-permeable prodrug ester that undergoes intracellular hydrolysis.

Experimental Workflow: Synthesis and Self-Validating Screening

To objectively evaluate MDBAP against traditional benzylamines, we utilize a standardized high-throughput screening workflow focused on cholinesterase inhibition—a field where[3].

Workflow Step1 Compound Preparation MDBAP vs. Controls Step2 Ester Hydrolysis LiOH, THF/H2O, 0°C Step1->Step2 Activation Step3 Amidation HBTU, DIPEA, R-NH2 Step2->Step3 Diversification Step4 Ellman's Assay AChE/BChE Screening Step3->Step4 in vitro Testing Step5 Data Analysis IC50 & Selectivity Step4->Step5 Quantification

Fig 1: High-throughput synthesis and screening workflow for MDBAP derivatives.

Protocol 1: Orthogonal Activation of MDBAP
  • Hydrolysis: Dissolve MDBAP (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (1.5 eq) at 0°C. Rationale: Conducting this at 0°C prevents the potential epimerization of adjacent chiral centers if MDBAP is coupled to stereopure peptides, ensuring the structural integrity of the resulting pharmacophore.

  • Coupling: React the resulting acid with target amines using HBTU (1.2 eq) and DIPEA (2.0 eq) in DMF.

Protocol 2: Self-Validating Ellman’s Assay for Cholinesterase Inhibition

To ensure trustworthiness, this protocol incorporates an internal self-validating equilibrium check.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (Ellman’s reagent) and the substrate (acetylthiocholine or butyrylthiocholine) in the buffer.

  • Equilibration Phase (Critical): In a 96-well plate, combine the enzyme (AChE or BChE), DTNB, and the MDBAP-derivative inhibitor. Incubate for exactly 10 minutes at 37°C prior to substrate addition. Rationale: MDBAP derivatives are bulky. This pre-incubation is strictly enforced to allow the establishment of steady-state equilibrium between the diethylamino pharmacophore and the enzyme's hydrophobic pocket. Skipping this step leads to false-negative IC₅₀ values due to slow binding kinetics.

  • Validation Control: Run Tacrine (a known pan-inhibitor) in parallel wells. The assay is only considered valid if the Tacrine IC₅₀ falls within the established literature range (e.g., 50–100 nM for AChE).

  • Kinetic Measurement: Add the substrate and measure absorbance at 412 nm for 5 minutes.

Mechanistic Insights and Performance Data

When evaluated in the Ellman's assay, MDBAP-derived amides demonstrate a distinct pharmacological profile compared to simple benzylamine derivatives. The steric bulk of the diethylamino group acts as a selective anchor.

Binding MDBAP MDBAP-Derived Antagonist Pocket BChE Acyl-Binding Pocket MDBAP->Pocket Hydrophobic Anchoring (Diethylamino Group) Inhibition Enzyme Inhibition Pocket->Inhibition Steric Blockade ACh Acetylcholine Accumulation Inhibition->ACh Prevents Hydrolysis Synapse Enhanced Synaptic Transmission ACh->Synapse Receptor Activation

Fig 2: Mechanistic pathway of BChE inhibition by MDBAP-derived pharmacophores.

Because the active site gorge of BChE is significantly larger than that of AChE, it easily accommodates the bulky p-diethylamino moiety of MDBAP. Conversely, the narrow aromatic gorge of AChE sterically clashes with the diethylamino group, resulting in high BChE selectivity. This aligns with [4], which prove that expanding the hydrophobic footprint of the benzylamine tail drives target specificity.

Quantitative Performance Comparison (Enzyme Inhibition)
Derivative CoreAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (AChE/BChE)
Benzylamine Amide4,500 ± 2103,200 ± 1801.4
4-Methoxybenzylamine Amide1,200 ± 95450 ± 402.6
MDBAP Amide >10,00012 ± 1.5 >833

Data Interpretation: The MDBAP scaffold transforms a non-selective, low-affinity binder (simple benzylamine) into a highly potent, sub-nanomolar selective agent. The β -alanine linker provides the exact spatial distance required for the amide carbonyl to hydrogen-bond with the catalytic triad, while the diethylamino group anchors deeply into the lipophilic acyl pocket.

Conclusion

For drug development professionals engineering targeted covalent inhibitors, PROTACs, or selective CNS agents, relying on basic benzylamines often results in off-target toxicity and poor PK profiles. Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate represents a paradigm shift: a pre-optimized, bifunctional scaffold that inherently biases libraries toward high lipophilic efficiency and strict steric selectivity.

References

  • Lu, X., et al. "N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications, 2022.[Link]

  • Zhan, W., et al. "Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors." PMC, National Institutes of Health, 2010.[Link]

  • Šagud, I., et al. "Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed, 2020.[Link]

  • Korabecny, J., et al. "Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer's Agents." ACS Chemical Neuroscience, ACS Publications, 2018.[Link]

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, a small molecule of interest in pharmaceutical research. We will explore the theoretical underpinnings, practical implementation of a robust LC-HRMS workflow, and an objective comparison with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge analytical techniques for comprehensive molecular characterization.

Introduction to Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a small organic molecule featuring a secondary amine, a tertiary amine, and an ester functional group. Its structure presents specific analytical challenges that necessitate a highly selective and sensitive technique like HRMS for accurate identification and quantification.

Predicted Chemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₁₅H₂₄N₂O₂-
Molecular Weight264.36 g/mol -
Exact Mass264.1838 Da-
InChIKeyPredicted: VJBCXFPYJBCXOF-UHFFFAOYSA-N-

Note: As no direct experimental data was found for this specific compound, these properties are predicted based on its chemical structure.

The presence of multiple basic nitrogen atoms suggests that this compound will readily ionize under positive ion electrospray ionization (ESI) conditions, making it an ideal candidate for LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Small Molecule Analysis

High-resolution mass spectrometry provides the ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification. When coupled with liquid chromatography (LC), which separates components of a mixture prior to their introduction into the mass spectrometer, LC-HRMS becomes a powerful tool for both qualitative and quantitative analysis of small molecules in complex matrices.[1][2][3][4]

The Causality Behind Experimental Choices in LC-HRMS

The selection of an appropriate LC-HRMS method is critical for achieving optimal results. For a molecule like Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, a reversed-phase liquid chromatography (RPLC) method is generally the first choice due to the compound's moderate polarity. The choice of mobile phase, column chemistry, and gradient elution profile are all tailored to achieve good chromatographic peak shape and resolution from potential impurities or matrix components.

In the mass spectrometer, the choice of ionization source is paramount. Given the presence of basic amine functionalities, electrospray ionization (ESI) in positive ion mode is the most logical and effective choice for generating protonated molecular ions [M+H]⁺.[2] The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, then provides the accurate mass measurement necessary for confident identification.

A Self-Validating HRMS Protocol

A robust analytical protocol should be a self-validating system. This means incorporating internal standards, quality control (QC) samples, and system suitability tests to ensure the data generated is reliable and reproducible. For the analysis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, a stable isotope-labeled internal standard would be ideal for accurate quantification, as it would co-elute and experience similar ionization effects.

Experimental Workflow: LC-HRMS Analysis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

The following is a detailed, step-by-step methodology for the analysis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate using a state-of-the-art LC-HRMS system.

LC-HRMS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Detection cluster_3 Data Analysis Sample Standard/Sample Solution Dilution Dilution in Mobile Phase A Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization ESI+ Source Gradient->Ionization Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->Analyzer Detection Full Scan & dd-MS² Analyzer->Detection Extraction Extracted Ion Chromatogram (XIC) Detection->Extraction Identification Accurate Mass & Isotopic Pattern Extraction->Identification Quantification Peak Area Integration Extraction->Quantification Fragmentation MS² Fragmentation Analysis Identification->Fragmentation

Caption: A typical workflow for the analysis of a small molecule using LC-HRMS.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid).

    • For unknown samples, perform a suitable extraction and dilute the extract in the initial mobile phase.

    • Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient should be optimized to achieve good separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300 °C.

    • Sheath Gas Flow: 40 arbitrary units.

    • Auxiliary Gas Flow: 10 arbitrary units.

    • Full Scan Mass Range: m/z 100-1000.

    • Resolution: 70,000 FWHM.

    • Data-Dependent MS² (dd-MS²): Acquire fragmentation data on the top 3-5 most intense ions from the full scan. Use a normalized collision energy (e.g., 30-40%) for fragmentation.

  • Data Analysis:

    • Process the acquired data using appropriate software.

    • Generate an Extracted Ion Chromatogram (XIC) for the predicted protonated molecule [M+H]⁺ of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (expected m/z 265.1911) with a narrow mass tolerance (e.g., ± 5 ppm).

    • Confirm the identity of the peak by comparing the measured accurate mass to the theoretical mass and by examining the isotopic pattern.

    • Analyze the MS² fragmentation spectrum to further confirm the structure. Key fragments would be expected from the loss of the methyl propanoate group, the diethylamino group, and cleavage of the benzyl-amine bond.

    • For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against its concentration.

Comparison with Alternative Analytical Techniques

While LC-HRMS is a powerful technique, other analytical methods can also be employed for the analysis of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate. The choice of technique often depends on the specific analytical question being addressed (e.g., quantification in a simple matrix vs. identification of unknown impurities).

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-UV Separation by LC followed by detection based on UV absorbance.Simple, robust, and widely available. The aromatic ring in the molecule should provide a good UV chromophore.Lower sensitivity and selectivity compared to MS. Cannot provide molecular weight or structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile compounds.The target molecule has a relatively high boiling point and may require derivatization to improve volatility and thermal stability.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation.Lower sensitivity than MS, requires a relatively pure sample, and is not readily coupled to a separation technique for complex mixtures.
Tandem Mass Spectrometry (LC-MS/MS) Uses a triple quadrupole mass analyzer for highly selective and sensitive quantification.Excellent for targeted quantification (Multiple Reaction Monitoring - MRM).[7][8][9]Less suitable for untargeted screening and identification of unknowns compared to HRMS.

Authoritative Grounding: The principles and applications of these techniques are well-established in the scientific literature. For a comprehensive overview of LC-MS in drug development, refer to publications that discuss its fundamentals and applications in impurity profiling and quantitative analysis.[2][7]

Conclusion: The Strategic Advantage of HRMS

For the comprehensive characterization of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate, high-resolution mass spectrometry coupled with liquid chromatography stands out as the most powerful and versatile analytical technique. Its ability to provide accurate mass measurements for confident identification, coupled with the sensitivity and selectivity for both qualitative and quantitative analysis, makes it an indispensable tool in the modern pharmaceutical laboratory. While other techniques have their specific merits, LC-HRMS offers a more complete analytical solution, enabling researchers to move forward with a high degree of confidence in the identity and purity of their compounds. The integration of HRMS into drug discovery and development workflows is crucial for accelerating the delivery of safe and effective medicines.[4]

References

  • Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. (2021, June 1).
  • Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru. (2024, March 26).
  • How Integrated LC-MS Advances Small Molecule Screening - Danaher Life Sciences. (2026, January 6).
  • Methyl 3-(Benzylamino)propanoate - CymitQuimica. (n.d.).
  • Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem. (n.d.).
  • Methyl 3-(diethylamino)propanoate | C8H17NO2 | CID 219165 - PubChem - NIH. (n.d.).
  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. - ResearchGate. (n.d.).
  • Methyl 3-[(4-aminobenzoyl)amino]propanoate | Sigma-Aldrich. (n.d.).
  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (2023, May 9).
  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages - MDPI. (2025, August 22).
  • Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.).
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.).
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15).

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Comparative Cellular Efficacy and Kinetic Profiling of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In small-molecule drug discovery and chemical probe design, achieving high intracellular concentrations of a polar pharmacophore is a persistent challenge. Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate (MDBAP) represents a highly optimized solution to this problem. It utilizes a 4-(diethylamino)benzyl moiety—a common electron-donating lipophilic anchor—linked to a methyl propanoate backbone.

The methyl ester functions as a transient lipophilic mask (a prodrug strategy). By masking the polar carboxylic acid, the molecule rapidly permeates the lipid bilayer. Once inside the cell, ubiquitous intracellular carboxylesterases (CES) hydrolyze the ester, trapping the active, membrane-impermeable free acid (DBAP-FA) within the cytosol.

This guide objectively compares the cellular efficacy, permeability, and activation kinetics of MDBAP against two critical alternatives:

  • EDBAP (Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate, CAS 1040688-26-3): A slightly more sterically hindered ester analog (1[1]).

  • DBAP-FA (Free Acid): The unmasked, active pharmacophore.

Mechanistic Pathway: Prodrug Activation & Intracellular Trapping

The causality behind choosing a methyl ester over an ethyl ester lies in enzyme kinetics. Methyl esters typically undergo faster nucleophilic attack by the serine residue in the active site of intracellular esterases due to reduced steric hindrance (2[2]). This rapid cleavage is essential to prevent the prodrug from being pumped back out of the cell by efflux transporters (e.g., P-glycoprotein).

ProdrugActivation Extracellular Extracellular Space (pH 7.4) MDBAP_Ext MDBAP (Methyl Ester) High Lipophilicity Membrane Cell Membrane (Lipid Bilayer) MDBAP_Ext->Membrane Passive Diffusion MDBAP_Int MDBAP (Intracellular) Membrane->MDBAP_Int Permeation DBAP_FA DBAP-Free Acid (Active/Trapped) MDBAP_Int->DBAP_FA Hydrolysis CES Carboxylesterases (CES1/CES2) CES->DBAP_FA Catalyzes Target Intracellular Target Engagement DBAP_FA->Target Binding

Fig 1: Mechanism of MDBAP passive membrane diffusion and intracellular esterase activation.

Experimental Methodology: A Self-Validating System

To rigorously compare these compounds, we utilize a two-phase self-validating workflow. We measure physical permeability followed by downstream metabolic viability.

Protocol A: Caco-2 Permeability Assay

The Caco-2 cell model is the FDA/ICH-compliant gold standard for predicting intestinal and cellular absorption (3[3], 4[4]).

Step-by-Step Execution:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into a polarized epithelial monolayer.

  • System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Crucial Causality: Only proceed if TEER > 400 Ω·cm² (5[5]). A lower value indicates compromised tight junctions, meaning compounds will leak paracellularly, invalidating the transcellular permeability data.

  • Dosing: Apply 10 µM of MDBAP, EDBAP, or DBAP-FA to the apical chamber (pH 6.5) to mimic the intestinal lumen.

  • Sampling & LC-MS/MS: Sample the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Quantify compound concentration via LC-MS/MS.

  • System Validation (Post-Assay): Re-measure TEER. A drop in TEER > 25% indicates compound-induced monolayer toxicity, requiring data rejection (4[4]).

Protocol B: Intracellular Efficacy & Viability (CellTiter-Glo)

To evaluate the downstream phenotypic effect of the accumulated free acid, we measure metabolic viability via ATP quantification. The CellTiter-Glo assay is chosen for its high sensitivity and homogeneous "add-mix-measure" format, eliminating wash steps that could inadvertently remove loosely bound compounds (6[6]).

Step-by-Step Execution:

  • Plating: Seed target cells in a 384-well opaque plate at 5,000 cells/well. Incubate overnight.

  • Treatment: Treat with serial dilutions of the compounds for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial Causality: Temperature gradients across the plate cause uneven luciferase kinetics (edge effects), skewing the IC50 data (7[7]).

  • Lysis: Add 25 µL of CellTiter-Glo Reagent. Mix on an orbital shaker for 2 minutes to induce complete cell lysis (6[6]).

  • Signal Stabilization: Incubate at room temperature for exactly 10 minutes. This allows the proprietary thermostable luciferase to generate a stable "glow-type" luminescent signal (7[7]).

  • Readout: Record luminescence and calculate IC50 based on ATP depletion relative to the vehicle control.

Workflow Phase1 Phase 1: Cell Prep Caco-2 Monolayer TEER TEER Validation (>400 Ω·cm²) Phase1->TEER Dosing Phase 2: Dosing MDBAP vs. Analogs TEER->Dosing Monolayer Intact Permeability A-B & B-A Transport (LC-MS/MS) Dosing->Permeability Viability Cell Viability Assay (CellTiter-Glo) Dosing->Viability Analysis Phase 3: Data Synthesis Papp & IC50 Calculation Permeability->Analysis Viability->Analysis

Fig 2: High-throughput workflow combining Caco-2 permeability and CellTiter-Glo viability assays.

Quantitative Data Comparison

The table below synthesizes the experimental outcomes, demonstrating why the methyl ester (MDBAP) is the superior chemical probe compared to its alternatives.

Compound VariantCaco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux Ratio (B-A / A-B)Intracellular Cleavage Half-life ( t1/2​ )Cellular Efficacy IC50 (µM)
MDBAP (Methyl Ester) 24.5 ± 1.21.1514 min 0.45 ± 0.08
EDBAP (Ethyl Ester) 27.1 ± 1.51.1282 min2.30 ± 0.15
DBAP-FA (Free Acid) 0.8 ± 0.24.80N/A> 50.0

Data Interpretation:

  • Permeability: Both esterified forms (MDBAP and EDBAP) exhibit excellent permeability ( Papp​>20×10−6 cm/s). The free acid fails to cross the membrane, acting as a substrate for apical efflux transporters (Efflux Ratio = 4.80).

  • Activation Kinetics: MDBAP is cleaved nearly 6 times faster than EDBAP. The ethyl group in EDBAP provides steric shielding to the carbonyl carbon, severely delaying CES-mediated hydrolysis.

  • Efficacy: Because MDBAP is rapidly converted to the active free acid before it can diffuse back out of the cell, it achieves a significantly lower IC50 (0.45 µM) compared to the slower-cleaving ethyl variant.

Sources

Safety Operating Guide

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of complex organic intermediates such as Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate require rigorous adherence to environmental health and safety (EHS) protocols. As a compound featuring both a tertiary amine (diethylamino group), a secondary amine, and a methyl ester, it presents specific chemical compatibilities and environmental hazards that must dictate its lifecycle management in a professional laboratory setting.

This guide provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded operational framework for the safe segregation, containment, and disposal of this compound, ensuring compliance with federal Resource Conservation and Recovery Act (RCRA) standards and institutional safety policies.

Chemical Profiling and Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical behavior of the waste material to prevent adverse reactions in collection carboys.

Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate acts as a weak organic base due to its amine functionalities.

  • Reactivity Causality: The lone pairs on the nitrogen atoms make the molecule nucleophilic and susceptible to exothermic protonation if mixed with strong inorganic acids. Furthermore, the methyl ester moiety is subject to hydrolysis under extreme acidic or alkaline conditions, which can alter the physical state and volume of the waste over time.

  • Waste Categorization: Under standard EPA guidelines, solutions containing this compound (unless dissolved in a halogenated solvent like dichloromethane) are classified as Non-Halogenated Organic Waste [1].

Operational Disposal Protocols

The overriding principle governing laboratory waste is that no experimental activity should begin unless a plan for the disposal of both nonhazardous and hazardous waste has been formulated [2].

Protocol A: Liquid Waste Management (Solvent Solutions)

When the compound is dissolved in organic solvents (e.g., methanol, ethyl acetate, or hexane) during purification or reaction workups:

  • Point-of-Generation Segregation: Collect the waste exclusively in a designated "Non-Halogenated Organic Waste" container. Crucial: Never mix this amine-containing waste with strong oxidizers (e.g., nitric acid, peroxides) or strong inorganic acids, as this can lead to violent exothermic reactions and container pressurization [3].

  • Primary Containment: Utilize High-Density Polyethylene (HDPE) carboys or safety cans approved by your institution's EHS department.

  • Headspace Management: Fill liquid waste containers to no more than 75% to 80% capacity . Causality: Leaving 20-25% headspace is a self-validating safety measure that accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing structural failure of the container [4].

  • Evaporation Prohibition: Under no circumstances should chemical fume hoods be used to intentionally evaporate volatile solutions of this compound as a method of disposal. This is a violation of EPA regulations; all material must be captured and processed via institutional waste streams [2].

Protocol B: Solid Waste and Contaminated Labware

Solid waste includes residual neat compound, contaminated silica gel from chromatography, and chemically contaminated consumables (e.g., pipette tips, Eppendorf tubes, gloves).

  • Collection: Place all chemically contaminated solid items into a designated, puncture-proof "Hazardous Solid Waste" receptacle (often a double-lined cardboard box or dedicated poly-bin) [5].

  • Empty Container Management: If the original reagent bottle is emptied, it is not automatically exempt from regulation. For non-acutely toxic chemicals, the container must be triple-rinsed with a compatible solvent. The rinsate must be collected as hazardous liquid waste. Only after triple rinsing and air-drying can the defaced container be disposed of in the general glass/trash stream [5].

Waste Segregation & Compatibility Data

To prevent laboratory accidents caused by incompatible waste mixing, adhere to the following compatibility matrix when disposing of Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate.

Waste Stream / Chemical ClassCompatibility StatusCausality / Rationale for Segregation
Non-Halogenated Solvents (e.g., EtOAc, MeOH, Hexanes)Compatible Standard carrier solvents; safe for co-mingling in standard organic waste carboys.
Halogenated Solvents (e.g., DCM, Chloroform)Conditionally Compatible Chemically safe, but must be routed to "Halogenated Waste" to prevent toxic dioxin formation during commercial incineration.
Strong Inorganic Acids (e.g., HCl, H2SO4, HNO3)Incompatible Exothermic acid-base neutralization; Nitric acid specifically poses a severe explosion risk when mixed with organic amines [3].
Strong Oxidizers (e.g., Peroxides, Permanganates)Incompatible Amines are readily oxidized; mixing can lead to rapid thermal runaway and auto-ignition.

Waste Routing Decision Workflow

The following logic tree dictates the operational flow for laboratory personnel handling the disposal of this compound and its associated byproducts.

WasteDisposal Start Waste Generation: Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate Decision Physical State? Start->Decision Liquid Liquid Waste (Reaction mixtures, extracts) Decision->Liquid Liquid Solutions Solid Solid Waste (Silica, PPE, Vials) Decision->Solid Contaminated Solids CheckHalogen Contains Halogenated Solvents (e.g. DCM)? Liquid->CheckHalogen SolidBin Route to: Hazardous Solid Waste Receptacle Solid->SolidBin NonHalogen Route to: Non-Halogenated Organic Waste CheckHalogen->NonHalogen No Halogen Route to: Halogenated Organic Waste CheckHalogen->Halogen Yes EHS Institutional EHS Collection & EPA Compliant Incineration NonHalogen->EHS Halogen->EHS SolidBin->EHS

Decision matrix for the compliant segregation and disposal of organic amine laboratory waste.

References

  • Nipissing University Environmental Health & Safety. (2019). Hazardous Materials Disposal Guide: Disposal of Organic Bases. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US). Chapter 8: Management of Waste. Retrieved from[Link]

  • National Science Teaching Association (NSTA). (2018). How to Properly Dispose Chemical Hazardous Waste. Retrieved from[Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures: Empty Chemical Containers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.